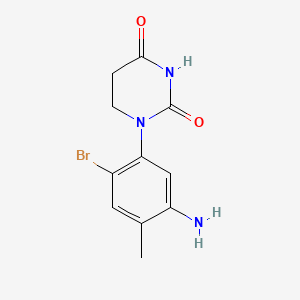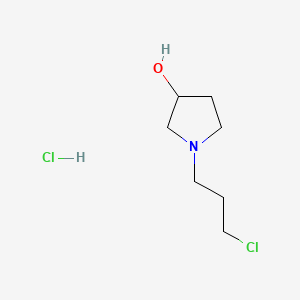
2-Bromo-4-fluoro-6-methoxyaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is a chemical compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide typically involves the bromination and fluorination of 6-methoxyaniline. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain consistency and purity. The hydrobromide salt form is obtained by reacting the free base with hydrobromic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-6-methoxyaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and reactivity, affecting its biological activity. The methoxy group can also play a role in modulating the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-6-methoxyaniline
- 4-Fluoro-6-methoxyaniline
Uniqueness
2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is unique due to the specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C7H8Br2FNO |
|---|---|
Molekulargewicht |
300.95 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-6-methoxyaniline;hydrobromide |
InChI |
InChI=1S/C7H7BrFNO.BrH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H |
InChI-Schlüssel |
DAZIPOJEXOHTCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)Br)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)



